N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14750867
InChI: InChI=1S/C17H20N6O3/c24-14-4-1-3-13(11-14)21-15(25)12-20-17(26)23-9-7-22(8-10-23)16-18-5-2-6-19-16/h1-6,11,24H,7-10,12H2,(H,20,26)(H,21,25)
SMILES:
Molecular Formula: C17H20N6O3
Molecular Weight: 356.4 g/mol

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14750867

Molecular Formula: C17H20N6O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C17H20N6O3
Molecular Weight 356.4 g/mol
IUPAC Name N-[2-(3-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C17H20N6O3/c24-14-4-1-3-13(11-14)21-15(25)12-20-17(26)23-9-7-22(8-10-23)16-18-5-2-6-19-16/h1-6,11,24H,7-10,12H2,(H,20,26)(H,21,25)
Standard InChI Key YQXLTUIESDEUBP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Introduction

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring, a pyrimidine moiety, and a hydroxyphenyl group. This compound has been studied for its potential biological activities, particularly in the context of neuropharmacology.

Synthesis

The synthesis of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for improving yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activity

This compound exhibits potential as a ligand for various receptors, including dopamine and serotonin receptors. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, which may lead to therapeutic applications in treating psychiatric disorders. The hydroxyphenyl group is often associated with increased potency and selectivity in receptor binding.

Potential Applications

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has promising applications in medicinal chemistry and pharmacology. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for various neurological and psychiatric conditions, including depression and anxiety disorders.

Comparison with Related Compounds

Compound NameStructureKey Differences
4-(pyrimidin-2-yl)piperazineContains only piperazine and pyrimidineLacks hydroxyphenyl and carboxamide groups
N-{2-[4-(chlorophenyl)amino]-2-oxoethyl}-piperazineSimilar backbone but different substituentsChlorophenyl instead of hydroxyphenyl
3-hydroxy-N-(pyrimidin-4-yl)benzamideBenzamide derivativeLacks piperazine ring

These compounds highlight the unique structural features of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, particularly its combination of piperazine, pyrimidine, and hydroxyphenyl functionalities, which may contribute to its distinctive biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator